5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester
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Overview
Description
5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 5-amino-3-chloro-4-fluoro-2-(trifluoromethyl)benzene, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and isolation further streamlines the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), and aryl or vinyl halide.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Hydrolysis: 5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid.
Oxidation: Phenolic derivatives.
Scientific Research Applications
5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 5-amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
Uniqueness
5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of multiple functional groups, including amino, chloro, fluoro, and trifluoromethyl groups. These functional groups enhance its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H15BClF4NO2 |
---|---|
Molecular Weight |
339.52 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H15BClF4NO2/c1-11(2)12(3,4)22-14(21-11)6-5-7(20)10(16)9(15)8(6)13(17,18)19/h5H,20H2,1-4H3 |
InChI Key |
CTXTWSUUUMLNBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)Cl)F)N |
Origin of Product |
United States |
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